molecular formula C22H19FN4O2 B250974 Benzamide, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluoro-

Benzamide, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluoro-

Cat. No. B250974
M. Wt: 390.4 g/mol
InChI Key: OWOBTLUZFXKKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluoro- is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Benzamide, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluoro- is not fully understood. However, it has been proposed that it exerts its biological activity by inhibiting the activity of specific enzymes or by binding to specific receptors.
Biochemical and Physiological Effects:
Benzamide, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluoro- has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been shown to exhibit fluorescence properties, which make it useful for the detection of metal ions.

Advantages and Limitations for Lab Experiments

Benzamide, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluoro- has several advantages for lab experiments. It is easy to synthesize, has good stability, and exhibits a high degree of purity. However, it also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of Benzamide, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluoro-. These include further optimization of the synthesis method to improve yield and purity, investigation of its potential use as a fluorescent probe for the detection of metal ions, and exploration of its potential applications in drug discovery and development.
In conclusion, Benzamide, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluoro- is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. Its synthesis method has been optimized to improve yield and purity, and it exhibits anticancer, antibacterial, antifungal, and anti-inflammatory activities. While it has several advantages for lab experiments, it also has some limitations, and there are several future directions for its study.

Synthesis Methods

The synthesis of Benzamide, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluoro- involves the reaction of 4-ethoxyaniline with 2-methylbenzotriazole in the presence of a catalyst. The resulting product is then subjected to a reaction with 3-fluorobenzoyl chloride in the presence of a base to yield Benzamide, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluoro-. The synthesis method has been optimized to improve the yield and purity of the product.

Scientific Research Applications

Benzamide, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluoro- has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antibacterial, antifungal, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C22H19FN4O2

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-3-fluorobenzamide

InChI

InChI=1S/C22H19FN4O2/c1-3-29-18-9-7-17(8-10-18)27-25-20-11-14(2)19(13-21(20)26-27)24-22(28)15-5-4-6-16(23)12-15/h4-13H,3H2,1-2H3,(H,24,28)

InChI Key

OWOBTLUZFXKKGI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)F)C

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)F)C

Origin of Product

United States

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